1-methyl-1H-indol-6-amine
Overview
Description
1-methyl-1H-indol-6-amine, also known as [ (1H-indol-6-yl)methyl] (methyl)amine hydrochloride, is a compound with the molecular formula C10H12N2 . It is a derivative of indole, a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The InChI code for 1-methyl-1H-indol-6-amine is1S/C9H10N2/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,10H2,1H3
. This indicates that the compound has a molecular weight of 146.19 and is composed of 9 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms . Physical And Chemical Properties Analysis
1-methyl-1H-indol-6-amine is an oil at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Antiviral Activity
Specific Scientific Field
Medicinal Chemistry and Drug Discovery
Summary
1-methyl-1H-indol-6-amine and its derivatives have shown promising antiviral activity. Researchers have synthesized various indole-containing compounds and evaluated their efficacy against viral infections. One notable example is methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate , which demonstrated inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L . These findings highlight the potential of indole-based molecules as antiviral agents.
Experimental Procedures
- Synthesis : The compound can be synthesized using established methods for indole derivatives . Various synthetic strategies, such as Bischler-Möhlau, Fischer, Hemetsberger, and Julia synthesis, can be employed.
Results
Other Potential Applications
Specific Scientific Field
Various fields, including medicinal chemistry, pharmacology, and biochemistry.
Summary
Beyond antiviral activity, indole derivatives have been explored for their potential in treating other diseases. For example:
- Cardiovascular Health : Alkaloids from Rauvolfia species (e.g., ajmaline, ajmalicine, and reserpine) have antihypertensive properties .
Experimental Procedures
Results
Safety And Hazards
properties
IUPAC Name |
1-methylindol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZOSTDWLSSPHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441314 | |
Record name | 1-methyl-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-indol-6-amine | |
CAS RN |
135855-62-8 | |
Record name | 1-methyl-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-indol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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